molecular formula C12H11FN4 B1470773 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine CAS No. 1537041-13-6

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine

Cat. No.: B1470773
CAS No.: 1537041-13-6
M. Wt: 230.24 g/mol
InChI Key: XRQZQOORGCHMSC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine ( 1537041-13-6) is a high-value chemical reagent with a molecular formula of C 12 H 11 FN 4 and a molecular weight of 230.24 g/mol . This pyrimidine derivative is characterized by a cyclopropyl substituent and a 5-fluoropyridin-3-yl moiety, a structural pattern frequently explored in medicinal chemistry for developing novel therapeutic agents . The core structure of this compound is closely related to chemotypes investigated as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) . The mGlu5 receptor is a key target in central nervous system (CNS) drug discovery, and its modulation holds potential for treating a range of psychiatric and neurological disorders, including addiction, major depressive disorder, anxiety, Alzheimer's disease, and Parkinson's disease levodopa-induced dyskinesia . The specific incorporation of the 5-fluoropyridin-3-yl group has been shown in published structure-activity relationship (SAR) studies to be a critical contributor to enhanced potency in mGlu5 NAMs, highlighting the research value of this compound as a key synthetic intermediate or building block . Furthermore, analogous pyrimidine and pyrazolopyrimidine cores are also being actively researched for their anti-mycobacterial properties , specifically as inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis , including drug-resistant strains . This underscores the versatility of this chemical scaffold in multiple, distinct areas of biomedical research. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans or animals. It must be handled by technically qualified personnel in a laboratory setting.

Properties

IUPAC Name

2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c13-9-3-8(5-15-6-9)10-4-11(14)17-12(16-10)7-1-2-7/h3-7H,1-2H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQZQOORGCHMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC(=CN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from commercially available halogenated or functionalized pyridine and pyrimidine precursors. The key steps include:

  • Functionalization of the pyrimidine ring at positions 2, 4, and 6.
  • Introduction of the cyclopropyl substituent at the 2-position.
  • Coupling or substitution reactions to attach the 5-fluoropyridin-3-yl group at the 6-position.
  • Conversion of intermediates to the target amine at the 4-position.

Detailed Preparation Steps

Starting Materials and Initial Functionalization

  • A common starting point is 2,6-dichloro-5-fluoropyridine derivatives or related halogenated pyridine compounds, which allow selective substitution at the 3-position of the pyridine ring.
  • The pyrimidine ring is often constructed or modified through condensation reactions involving amidines or related nitrogen-containing building blocks.

Coupling with 5-Fluoropyridin-3-yl Group

  • The 5-fluoropyridin-3-yl substituent is introduced through nucleophilic aromatic substitution or amide bond formation.
  • A representative method involves the reaction of 2-amino-5-fluoropyridine with activated carboxylic acid derivatives or acid chlorides under controlled temperature (0–15 °C) using coupling agents such as n-propylphosphonic anhydride (T3P) and bases like N,N-diisopropylethylamine to afford high yields (>99% ee reported).

Formation of the Pyrimidin-4-amine

  • The amine group at the 4-position of the pyrimidine is typically introduced by displacement of a suitable leaving group (e.g., chloro or nitro) or by reduction of a corresponding nitro or nitrile precursor.
  • For instance, pyrimidin-4-ones can be converted to 4-chlorides using phosphorus oxychloride (POCl3), which are then reacted with amines to yield the 4-amine derivatives.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield/Notes
1 2,6-Dichloro-5-fluoropyridin-3-yl-3-oxopropanoate + DMF–DMA, AcOH, toluene One-pot formation of intermediate naphthyridone derivatives Moderate yields; reaction monitored by TLC
2 Addition of cyclopropyl amine, Et3N, dry DMF, 80–110 °C Introduction of cyclopropyl substituent via nucleophilic substitution High conversion, 90 min–48 h reaction time
3 Hydrolysis with NaOH or acid treatment Conversion of esters to acids or amides Controlled hydrolysis, 30 min–9 h depending on conditions
4 Coupling with 2-amino-5-fluoropyridine, T3P, DIPEA, 0–15 °C Amide bond formation to attach 5-fluoropyridin-3-yl group >99% ee, high purity after recrystallization
5 Reduction or substitution to form pyrimidin-4-amine Final functional group conversion Yields vary, purification by chromatography or crystallization

Analytical and Purification Notes

  • Purification is commonly achieved by flash chromatography on silica gel or recrystallization from suitable solvents like ethyl acetate and heptane mixtures.
  • Characterization includes NMR (¹H, ¹³C), LC-MS, and HRMS confirming molecular structure and purity.
  • Reaction monitoring is performed by HPLC and TLC to ensure completion and control side reactions.

Research Findings and Optimization Insights

  • The use of n-propylphosphonic anhydride (T3P) as a coupling reagent offers mild conditions and high selectivity for amide bond formation involving 2-amino-5-fluoropyridine.
  • Elevated temperatures and dry polar aprotic solvents (DMF, DMSO) facilitate nucleophilic aromatic substitutions and amide formations with good yields.
  • Substituent effects on the pyrimidine and pyridine rings influence reaction rates and product stability, as observed in structure-activity relationship (SAR) studies of related analogs.
  • The presence of fluorine on the pyridine ring enhances binding affinity in biological assays, which justifies the synthetic focus on 5-fluoropyridin-3-yl substitution.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Solvent Temperature Time Yield/Notes
Cyclopropyl amine addition Cyclopropyl amine, Et3N Dry DMF or DMSO 80–110 °C 90 min–48 h High conversion
Amide coupling 2-Amino-5-fluoropyridine, T3P, DIPEA Ethyl acetate 0–15 °C 20–24 h >99% ee, high purity
Hydrolysis NaOH (aqueous) or HCl (aqueous) Methanol or ethanol Reflux 30 min–9 h Controlled ester to acid/amide conversion
Chlorination POCl3, pyridine Pyridine −15 °C to rt 30 min Formation of 4-chloropyrimidine intermediate
Amination 2-Pyridinemethanamine DMF rt 3 h Formation of 4-amine pyrimidine derivatives

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
This compound C₁₂H₁₂FN₅ 245.26 Cyclopropyl, 5-fluoropyridin-3-yl Potential kinase modulation
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine C₁₁H₁₁N₃O 201.22 Cyclopropyl, furan-2-yl No reported bioactivity; lab use only
N-(Pyridin-2-yl)pyrimidin-4-amine sulfoximine derivative Varies Varies Sulfoximine, pyridin-2-yl Broad therapeutic claims (hyperproliferation, viral infections)
Ivosidenib (TIBSOVO®) C₂₈H₂₂ClF₃N₆O₃ 583.96 5-fluoropyridin-3-yl, cyanopyridin IDH1 inhibitor; FDA-approved for AML
Key Observations:
  • Substituent Effects :

    • The 5-fluoropyridin-3-yl group in the target compound and ivosidenib enhances lipophilicity and metabolic stability compared to the furan-2-yl group in the analog from . Fluorine’s electron-withdrawing properties may improve target binding .
    • The cyclopropyl group in the target compound and its furan analog likely reduces ring strain and oxidation susceptibility, improving pharmacokinetic profiles relative to linear alkyl chains.
  • Therapeutic Potential: Ivosidenib’s clinical success as an IDH1 inhibitor highlights the pharmacological relevance of 5-fluoropyridin-3-yl-containing scaffolds in oncology . The sulfoximine derivative in demonstrates broader therapeutic applications, likely due to the sulfoximine group’s role in enhancing solubility and target specificity .

Biological Activity

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with both a cyclopropyl group and a fluoropyridinyl moiety, which contribute to its unique biochemical properties. The molecular formula is C12H10FN3C_{12}H_{10}FN_3 with a molecular weight of approximately 231.22 g/mol.

PropertyValue
IUPAC NameThis compound
CAS Number1537041-13-6
Molecular Weight231.22 g/mol
Chemical FormulaC12H10FN3

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound has been shown to bind to active sites of specific enzymes, influencing their activity through inhibition or activation.

Biochemical Pathways

The compound disrupts the electron transport chain in mitochondria, leading to altered energy balance within cells. This disruption can induce cell death through apoptosis or necrosis, depending on the cellular context.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria range from 4–32 μg/mL .

A case study demonstrated that at higher concentrations, the compound could effectively disperse established bacterial biofilms and showed a reduced rate of bacterial resistance development compared to traditional antibiotics like norfloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has shown cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. In vitro studies indicated that it could induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship has revealed that modifications in the cyclopropyl and fluoropyridinyl groups significantly influence the biological activity of the compound. For instance, variations in these substituents can enhance or reduce antibacterial potency and cytotoxic effects against cancer cells .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound adheres to Lipinski's rule of five, indicating favorable oral bioavailability and absorption characteristics . This property is crucial for its potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, cyclopropyl groups are introduced via Buchwald–Hartwig amination or Suzuki–Miyaura coupling. The fluoropyridinyl moiety is often pre-functionalized to avoid side reactions. Reaction temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄) significantly affect yields. Impurities like dehalogenated byproducts or dimerization products arise from incomplete protection of reactive sites .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming cyclopropane ring geometry (δ ~1.2–1.8 ppm for cyclopropyl protons) and fluoropyridine substitution patterns (J coupling ~4–6 Hz for aromatic F).
  • LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₂F₂N₄).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities. Retention times should align with standards .

Q. What computational tools are recommended for modeling its electronic structure and binding affinity?

Density Functional Theory (DFT) using Gaussian or ORCA software predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) requires optimized force fields for fluorine and cyclopropane interactions. Solvation models (e.g., COSMO-RS) improve accuracy for aqueous stability predictions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction (SXRD) using SHELXL/SHELXS refines bond lengths and angles. For example, intramolecular hydrogen bonds (N–H⋯N/F) stabilize the pyrimidine-fluoropyridine dihedral angle (~12–86°), critical for biological activity. Twinning or disorder in crystals, common with fluorinated groups, requires rigorous data integration (e.g., PLATON TWINABS) .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

  • Quality Control : Use orthogonal analytical methods (e.g., ¹⁹F NMR for fluorine content, Karl Fischer titration for residual solvents).
  • Biological Replicates : Assay variability >15% necessitates testing ≥3 independent batches.
  • Positive Controls : Include structurally analogous inhibitors (e.g., gefitinib derivatives) to validate assay sensitivity .

Q. How do fluoropyridine substituents influence metabolic stability in vitro?

CYP450 inhibition assays (e.g., CYP3A4) with LC-MS/MS detection reveal that 5-fluoropyridinyl groups reduce oxidative metabolism compared to non-fluorinated analogs. Microsomal stability studies (human liver microsomes, NADPH cofactor) show t₁/₂ improvements of 2–3× due to fluorine’s electronegativity blocking hydroxylation .

Q. What are the implications of observed tautomerism in pyrimidine derivatives for target engagement?

Tautomeric shifts (e.g., amine ↔ imine) alter hydrogen-bonding capacity. For example, 4-amine tautomers may bind kinase ATP pockets more effectively than imine forms. Variable-temperature NMR (VT-NMR) and pH-dependent UV-Vis spectroscopy (200–400 nm) identify dominant tautomers under physiological conditions .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between enzymatic and cell-based assays?

Factor Enzymatic Assay Cell-Based Assay
Fluorine Effects Direct binding (IC₅₀ ~nM)Reduced permeability (EC₅₀ ~μM)
Metabolites Parent compound dominantActive metabolites detected
Off-Targets MinimalKinase promiscuity

Use CRISPR-edited cell lines (e.g., ABC transporter knockouts) to isolate permeability effects. LC-MS/MS quantifies intracellular compound levels .

Q. Why do computational binding scores sometimes contradict experimental IC₅₀ values?

  • Entropic Penalties : Rigid cyclopropane rings reduce conformational flexibility, increasing ΔG penalties unaccounted for in docking.
  • Solvent Effects : Implicit solvent models underestimate fluorine’s desolvation energy.
  • Protein Dynamics : MD simulations (>100 ns) capture induced-fit binding missed in static docking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine
Reactant of Route 2
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2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine

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